Methyl 2-(2-methylbenzamido)thiophene-3-carboxylate
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Overview
Description
Synthesis Analysis
Thiophene derivatives can be synthesized through various methods. The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Chemical Reactions Analysis
Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .Scientific Research Applications
Synthesis and Heterocyclic Derivatives
Methyl 2-(bromomethyl)thiophene-3-carboxylates, closely related to Methyl 2-(2-methylbenzamido)thiophene-3-carboxylate, have been used in the synthesis of new heterocyclic systems. Specifically, they react with substituted 2-hydroxybenzonitriles to produce derivatives that undergo tandem cyclization to form complex compounds such as benzo[4,5]furo[3,2-b]thieno[2,3-d]pyridin-4(5H)-ones (Yagodkina-Yakovenko, Bol’but, & Vovk, 2018).
Photochemical Degradation in Environmental Contexts
This compound and related compounds have been studied in the context of photochemical degradation, particularly relevant to the fate of crude oil components in oceanic environments. This involves oxidation of the methyl group(s) to carboxylic acids and subsequent transformations leading to compounds like 2-sulfobenzoic acid (Andersson & Bobinger, 1996).
Chemical Synthesis and Functionalization
Methyl thiophene-2-carboxylate and similar compounds are used as synthetic equivalents in various chemical reactions. They react regioselectively with aldehydes, ketones, and conjugated esters under the promotion of samarium diiodide, leading to long-chain esters with remote hydroxyl and carboxyl groups (Yang, Nandy, Selvakumar, & Fang, 2000).
Crystallographic Studies
The crystal structure of methyl 2-amino-4,5,6,7-tetrahydro-1-benzo-thiophene-3-carboxylate, a compound structurally similar to this compound, was studied to understand its molecular composition and intermolecular interactions (Vasu, Nirmala, Chopra, Mohan, & Saravanan, 2004).
Conformational Analysis in Foldamer Research
Compounds like N-methylthiophene-2-carboxamide, related to this compound, are used in foldamer research. Their conformational preferences and rigidity are studied using computational methods and NMR experiments to understand the influence of intramolecular hydrogen bonding and solvent polarity on arylamide conformations (Galan et al., 2013).
Genotoxic and Carcinogenic Potential Assessment
Thiophene derivatives like methyl 3‐amino‐4‐methylthiophene‐2‐carboxylate are assessed for their genotoxic, mutagenic, and carcinogenic potentials, particularly in the context of pharmaceutical and agrochemical applications. This involves a combination of experimental techniques and in silico methodologies (Lepailleur et al., 2014).
Synthesis of Complex Organic Compounds
Methyl thiophene carboxylates serve as intermediates in the synthesis of more complex organic structures, such as Schiff bases and their metal complexes, which are evaluated for antibacterial activity against various pathogenic strains (Altundas, Sarı, Çolak, & Öğütcü, 2010).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Methyl 2-(2-methylbenzamido)thiophene-3-carboxylate is a complex chemical compound used in diverse scientific research
Mode of Action
The compound’s mode of action is primarily through its interaction with its targets. It is synthesized bearing a weak acceptor thiophene-3-carboxylate bridge between indacenodithiophene as a donating core and 2-(3-oxo-2,3-dihydroinden-1-ylidene)-malononitrile as the accepting end groups . This structure allows it to interact effectively with its targets, leading to changes in their function.
Result of Action
The result of the compound’s action is primarily observed in its application in scientific research. For instance, it has been used in the performance of non-fullerene polymer solar cells . The compound exhibited a red-shifted absorption spectrum in the film state, which is a more effective complementary absorption behavior with PBDB-T as the donor material .
Properties
IUPAC Name |
methyl 2-[(2-methylbenzoyl)amino]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3S/c1-9-5-3-4-6-10(9)12(16)15-13-11(7-8-19-13)14(17)18-2/h3-8H,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLZKIFRAKPSGKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=C(C=CS2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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